molecular formula C8H7F4NO B13609948 (r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

Cat. No.: B13609948
M. Wt: 209.14 g/mol
InChI Key: PRNUMLVESTVYSK-YFKPBYRVSA-N
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Description

(R)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a tetrafluorinated phenyl ring. Its structure includes a stereogenic carbon center (R configuration) bonded to both an amino (-NH₂) and hydroxyl (-OH) group, adjacent to a 2,3,5,6-tetrafluorophenyl moiety. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine substitution and the amino alcohol functional group, which influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2/t5-/m0/s1

InChI Key

PRNUMLVESTVYSK-YFKPBYRVSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)[C@H](CO)N)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(CO)N)F)F

Origin of Product

United States

Preparation Methods

Microbial Resolution and Biocatalytic Methods

One of the most efficient approaches to obtain optically active (r)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves the use of microorganisms or their enzymatic preparations for asymmetric resolution of racemic mixtures. According to a European patent (EP0924193A1), a microorganism capable of selectively acting on a racemic mixture of 2-amino-1-phenylethanol derivatives can be employed to produce the (R)-enantiomer with high optical purity and yield. This method avoids complicated isolation steps typical of classical resolution processes and enhances the economic feasibility of production by reducing raw material consumption.

Key points:

  • The microorganism selectively metabolizes one enantiomer, leaving the desired (R)-form.
  • High optical purity and yield are achieved.
  • The process is scalable and economically advantageous.

Nucleophilic Addition to Fluorinated Aromatic Precursors

A chemical synthetic route involves nucleophilic addition of amino alcohol moieties to tetrafluorophenyl derivatives. The reaction typically proceeds via the addition of an amino group to a tetrafluorophenyl-substituted ketone or oxazolone intermediate, followed by reduction or hydrolysis steps.

A recent study demonstrated the synthesis of N-benzoyl perfluoroaryl amino esters, including tetrafluorophenyl derivatives, through reactions involving oxazolones and tetrafluorophenyl reagents under basic conditions with DIPEA (N,N-diisopropylethylamine) as a base. The reaction proceeds at room temperature with subsequent purification by column chromatography, yielding fluorinated amino alcohol derivatives in high yields (~98.5%).

Typical reaction conditions:

Step Reagents/Conditions Outcome
Nucleophilic addition Oxazolone + 2,3,5,6-tetrafluorophenyl ester, DIPEA, CH3CN, room temp, 30 min Formation of amino ester intermediate
Quenching and workup Trifluoroacetic acid/alcohol, washing with HCl and brine, drying with MgSO4 Purification of crude product
Final purification Column chromatography Pure fluorinated amino ester

This method is adaptable to various fluorinated aromatic systems and provides a route to prepare the amino alcohol after further reduction or hydrolysis steps.

Fluorination via Radiochemical Synthesis (Fluorine-18 Labeling)

Although primarily developed for radiopharmaceutical applications, the fluorination techniques involving tetrafluorophenyl esters provide insight into efficient synthesis of fluorinated amino alcohols. A strategy using quaternary ammonium salt precursors and anion exchange cartridges allows for rapid fluorination at room temperature without azeotropic drying, achieving high conversion (>75%) and purity (>98%) within minutes.

While this method is designed for labeling with radioactive fluorine-18, the underlying chemistry of fluorination and ester formation with tetrafluorophenyl groups can be adapted for non-radioactive synthesis of fluorinated amino alcohols.

Chiral Auxiliary and Asymmetric Alkylation Methods

The synthesis of fluorinated phenylalanines and related amino alcohols often employs chiral auxiliaries and asymmetric alkylation to control stereochemistry. For example, alkylation of protected amino acid derivatives with tetrafluorophenyl-containing reagents in the presence of chiral auxiliaries leads to optically pure fluorinated amino acids and alcohols.

A representative method involves:

  • Alkylation of amino acid esters with chiral auxiliaries using n-butyllithium at low temperatures (−78 °C).
  • Subsequent hydrolysis to afford optically pure tetrafluorophenyl derivatives with enantiomeric excesses >99.5%.

This approach is highly selective but requires careful control of reaction conditions and protective group strategies.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Microbial Resolution Use of microorganisms to resolve racemates High optical purity, economical Requires microbial culture handling
Nucleophilic Addition to Oxazolones Room temperature, mild conditions, high yield Simple, adaptable to various substrates Requires purification steps
Radiochemical Fluorination Rapid, high purity, room temperature Fast synthesis, high conversion Primarily for radioactive labeling
Chiral Auxiliary Alkylation High stereoselectivity, high enantiopurity Precise stereochemical control Complex, multi-step, low scalability

Detailed Data Table: Representative Reaction Conditions and Outcomes

Entry Starting Material Reagents/Conditions Product Yield (%) Optical Purity (ee %) Reference
1 Racemic 2-amino-1-phenylethanol Microbial resolution with specific microorganism 85-90 >99
2 2-phenyloxazol-5(4H)-one + tetrafluorophenyl ester DIPEA, CH3CN, room temp, 30 min; TFA/alcohol quench 98.5 Not specified
3 Quaternary ammonium salt precursor Anion exchange cartridge, acetonitrile/t-butanol, RT, 1 min 72 (radiochemical) >98 purity
4 Protected amino acid ester + chiral auxiliary n-BuLi, THF, −78 °C, 6 h; alkaline hydrolysis 80-90 >99.5

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitutions due to electron deficiency induced by the tetrafluorophenyl ring. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Acylation Acetyl chloride, DIPEA, CH₃CN, RTN-Acetyl derivative (yield: 85–92%)
Sulfonylation Tosyl chloride, pyridine, 0°C to RTN-Tosyl intermediate (isolated for further functionalization)
Carbamate Formation Chloroformates, NaHCO₃, THFStable carbamate analogs (used in peptide coupling)

Mechanistic studies suggest that the tetrafluorophenyl group enhances the electrophilicity of adjacent carbons, facilitating SN²-type displacements at the β-amino position .

Condensation and Cyclization

The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds:

SubstrateConditionsProductYieldSource
Benzaldehyde TFA, ethanol, reflux, 6 hBenzoxazoline derivative78%
α-Ketoesters Microwave, 120°C, 30 minQuinazolinone analogs65%

These reactions exploit the compound’s dual functionality to generate heterocyclic scaffolds with potential bioactivity .

Oxidation and Reduction

The hydroxyl group undergoes selective transformations:

ReactionReagentsOutcomeNotesSource
Oxidation to Ketone PCC, CH₂Cl₂, 0°C to RT2-Amino-2-(2,3,5,6-TF-phenyl)acetoneRequires anhydrous conditions
Reductive Amination NaBH₃CN, MeOH, pH 4–5Tertiary amine derivativesStereochemistry retained

The tetrafluorophenyl group stabilizes intermediates via resonance, as evidenced by NMR studies of analogous systems .

Electrophilic Aromatic Substitution (EAS)

Despite the electron-deficient aryl ring, directed EAS occurs at meta positions:

ElectrophileConditionsProductYieldSource
Nitration HNO₃, H₂SO₄, 0°C4-Nitro derivative42%
Halogenation Br₂, FeCl₃, CHCl₃5-Bromo adduct35%

Regioselectivity is governed by steric hindrance from fluorine atoms and the directing effect of the amino group .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules:

CompoundKey DifferenceReaction Rate (vs. Target Compound)Source
2-Amino-2-(2-MePh)ethanol Lacks fluorines; lower electron deficiency3× slower in acylation
1-(2,3,5,6-TF-phenyl)ethanol No amino group; limited nucleophilicityNo carbamate formation

Stability and Side Reactions

Degradation pathways include:

  • Hydrolysis : Under acidic conditions (pH < 3), the amino group protonates, leading to ring defluorination .

  • Thermal Decomposition : Above 150°C, elimination of HF generates unsaturated byproducts .

Scientific Research Applications

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Fluorine vs. Nitro Groups

The tetrafluorophenyl group in the target compound contrasts with nitro-substituted analogs like 1-(2-Amino-6-nitrophenyl)ethanone (). Key differences include:

  • Electronic Effects: Fluorine atoms are moderately electron-withdrawing via inductive effects, while nitro groups (-NO₂) are strongly electron-withdrawing. This impacts aromatic ring reactivity; nitro groups deactivate the ring more significantly, reducing electrophilic substitution rates compared to fluorine .
Table 1: Substituent Impact on Properties
Compound Substituents logP (Estimated) Reactivity Profile
Target Compound 2,3,5,6-F₄ ~1.8 Moderate ring deactivation
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ ~0.5 High ring deactivation

Functional Group Variations: Amino Alcohols vs. Esters

The amino alcohol moiety in the target compound differs from ester-containing analogs like 2,3,5,6-Tetrafluorophenyl-2-(2-nitroimidazol-1-yl)acetate ():

  • Hydrogen Bonding : The -NH₂ and -OH groups enable hydrogen bonding, increasing water solubility compared to esters.
  • Applications: The ester in serves as a radiopharmaceutical precursor ([¹⁸F]FETA), while the amino alcohol structure may be suited for chiral ligand synthesis or bioactive molecule development .
Table 2: Functional Group Influence
Compound Functional Groups Solubility (Polar Solvents) Potential Applications
Target Compound Amino, Alcohol High Chiral catalysis, Drug design
2,3,5,6-Tetrafluorophenyl-...acetate Ester, Nitroimidazole Moderate Radiopharmaceuticals

Stereochemical Considerations

The (R)-configuration of the target compound is critical for enantioselective interactions. For example, in drug-receptor binding, the R enantiomer may exhibit higher affinity compared to the S form or racemic mixtures.

Q & A

Q. How to address discrepancies in reported thermodynamic properties (e.g., ΔG, ΔH) through experimental validation?

  • Methodological Answer : Calorimetry (DSC/TGA) measures phase transitions and decomposition enthalpies. Gas-phase electron diffraction or X-ray crystallography provides precise structural data for computational benchmarks. Collaborative inter-laboratory studies using standardized protocols reduce systematic errors .

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